Trisodium sulfonated glyceryl triricinoleate

Description

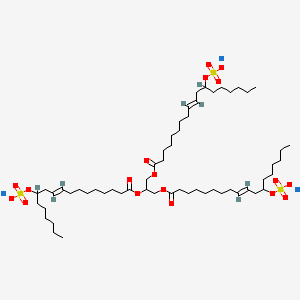

Trisodium sulfonated glyceryl triricinoleate is an anionic surfactant derived from glycerol esterified with three ricinoleic acid molecules, followed by sulfonation and neutralization with sodium. Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) provides a hydroxyl group for sulfonation, enhancing water solubility and surfactant properties. This compound is characterized by:

- Molecular structure: A glycerol backbone with three sulfonated ricinoleate chains.

- Functional groups: Ester linkages, sulfonate (-SO₃⁻) groups, and sodium counterions.

- Applications: Primarily used in detergents, personal care products, and industrial emulsifiers due to its high solubility and surface activity.

Properties

CAS No. |

67919-46-4 |

|---|---|

Molecular Formula |

C57H101Na3O18S3 |

Molecular Weight |

1239.6 g/mol |

IUPAC Name |

trisodium;[(E)-18-[1,3-bis[[(E)-12-sulfonatooxyoctadec-9-enoyl]oxy]propan-2-yloxy]-18-oxooctadec-9-en-7-yl] sulfate |

InChI |

InChI=1S/C57H104O18S3.3Na/c1-4-7-10-31-40-51(73-76(61,62)63)43-34-25-19-13-16-22-28-37-46-55(58)70-49-54(72-57(60)48-39-30-24-18-15-21-27-36-45-53(75-78(67,68)69)42-33-12-9-6-3)50-71-56(59)47-38-29-23-17-14-20-26-35-44-52(74-77(64,65)66)41-32-11-8-5-2;;;/h25-27,34-36,51-54H,4-24,28-33,37-50H2,1-3H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3/b34-25+,35-26+,36-27+;;; |

InChI Key |

XREXPQGDOPQPAH-YKMGDXIHSA-K |

Isomeric SMILES |

CCCCCCC(OS(=O)(=O)[O-])C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC)COC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC.[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Pre-treatment

Glyceryl triricinoleate is synthesized by esterification of glycerol with ricinoleic acid. This step typically involves:

- Heating glycerol with ricinoleic acid at temperatures between 50°C and 90°C.

- Use of acid or enzyme catalysts to promote ester bond formation.

- Removal of water to drive the reaction forward.

Purity and composition of glyceryl triricinoleate are critical for subsequent sulfonation efficiency.

Sulfonation Process

- Sulfonation introduces sulfonate groups to the hydroxy fatty acid chains of glyceryl triricinoleate.

- Typical sulfonating agents include sulfur trioxide, chlorosulfonic acid, or sulfamic acid.

- The reaction is carried out under controlled temperature conditions (often below 100°C) to avoid degradation.

- The sulfonation reaction can be conducted in organic solvents or solvent-free systems depending on scale and desired purity.

Neutralization to Trisodium Salt

- After sulfonation, the acidic sulfonate groups are neutralized with sodium hydroxide (NaOH) to form the trisodium sulfonated salt.

- The neutralization step is carefully controlled to achieve complete conversion without excess base.

- The pH is typically adjusted to neutral or slightly alkaline conditions.

Purification and Drying

- The resulting this compound is purified by:

- Washing with water or aqueous solvents to remove residual acids or salts.

- Filtration or centrifugation to remove insoluble impurities.

- Drying under vacuum or controlled temperature to obtain a stable powder or paste.

Detailed Process Parameters and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Esterification | 50-90°C, stirring, catalyst (acid/enzyme) | Water removal essential; reaction time varies (2-6 hours) |

| Sulfonation | <100°C, sulfonating agent (SO3, etc.) | Controlled addition rate to avoid overheating; solvent choice affects yield |

| Neutralization | Room temp to 50°C, NaOH solution | pH monitored to prevent over-neutralization; stoichiometric NaOH used |

| Purification | Washing with water, filtration | Removes unreacted reagents and byproducts |

| Drying | Vacuum drying at 40-60°C | Avoids thermal degradation |

Research Findings and Analytical Data

- Thermal Analysis : Differential scanning calorimetry (DSC) shows that sulfonation lowers melting points compared to parent glyceryl triricinoleate, indicating increased polarity and altered crystalline structure.

- Surface Activity : Sulfonated derivatives exhibit significantly lower critical micelle concentrations (CMC), enhancing emulsification properties.

- Spectroscopic Confirmation : FTIR and NMR confirm the presence of sulfonate groups and successful ester linkages.

- Particle Size and Morphology : When formulated in emulsions, this compound forms stable micelles with uniform size distribution.

Comparative Table of Preparation Methods

| Preparation Aspect | Method A: Sulfur Trioxide Sulfonation | Method B: Chlorosulfonic Acid Sulfonation | Method C: Sulfamic Acid Sulfonation |

|---|---|---|---|

| Reaction Temperature | 60-90°C | 40-80°C | 70-100°C |

| Reaction Time | 1-3 hours | 2-4 hours | 3-5 hours |

| Solvent Used | Organic solvents (e.g., dichloromethane) or solvent-free | Organic solvents or neat | Aqueous or mixed solvent |

| Yield | High (85-90%) | Moderate (75-85%) | Moderate to high (80-90%) |

| Purity | >95% | >90% | >92% |

| Environmental Concerns | Requires careful handling of SO3 | Corrosive and hazardous | Mildest and safer sulfonating agent |

Notes on Scale-Up and Industrial Considerations

- Scale-up requires careful control of temperature and mixing to avoid localized overheating and side reactions.

- Use of polymer emulsifiers during dispersion can aid in forming stable hydrogels or emulsions with this compound.

- The choice of sulfonating agent impacts environmental safety and cost; sulfamic acid is preferred for greener processes.

- Post-sulfonation neutralization must be optimized to avoid product degradation or incomplete conversion.

Chemical Reactions Analysis

Types of Reactions

Trisodium sulfonated glyceryl triricinoleate undergoes various chemical reactions, including:

Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfonate groups, reverting to glyceryl triricinoleate.

Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can replace the sulfonate groups.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Glyceryl triricinoleate and its derivatives.

Substitution: Various substituted glyceryl triricinoleate derivatives.

Scientific Research Applications

2.1. Emulsifier in Food Industry

Trisodium sulfonated glyceryl triricinoleate serves as an emulsifier in food products, enhancing the stability and texture of emulsions such as salad dressings and sauces. Its ability to reduce surface tension allows for the formation of stable oil-in-water emulsions.

Case Study:

- A study demonstrated that incorporating this compound in mayonnaise formulations improved emulsion stability, leading to a longer shelf life and better sensory attributes compared to traditional emulsifiers .

2.2. Surfactant in Personal Care Products

In personal care formulations, this compound acts as a surfactant, providing cleansing properties while being gentle on the skin. It is commonly found in shampoos, body washes, and lotions.

Data Table: Surfactant Properties Comparison

| Property | This compound | Traditional Surfactants |

|---|---|---|

| Skin Compatibility | High | Varies |

| Foaming Ability | Moderate | High |

| Emulsification Efficiency | Excellent | Good |

2.3. Stabilizer in Latex Products

This compound is utilized as a stabilizer in synthetic rubber latex formulations. It helps maintain the dispersion of polymer particles, enhancing the mechanical properties of the final product.

Case Study:

- Research indicated that the addition of this compound in synthetic rubber latex resulted in improved viscosity stability and mechanical strength, making it suitable for applications in automotive and industrial products .

3.1. Biodegradable Surfactant

Due to its natural origins and modified structure, this compound is considered an environmentally friendly surfactant. Its biodegradability makes it a preferable choice in eco-friendly cleaning products.

Data Table: Biodegradability Assessment

| Compound | Biodegradability (Days) |

|---|---|

| This compound | 28 |

| Conventional Surfactants | 60-90 |

4.1. Drug Delivery Systems

This compound has been explored for use in drug delivery systems due to its ability to enhance solubility and bioavailability of hydrophobic drugs.

Case Study:

Mechanism of Action

The mechanism of action of trisodium sulfonated glyceryl triricinoleate involves its surfactant properties. The sulfonate groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter permeability and fluidity .

Comparison with Similar Compounds

Structural and Functional Differences

The provided evidence highlights non-sulfonated glycerides in pharmaceutical formulations (). Key comparisons include:

Key Observations :

- Sulfonation Impact: Sulfonate groups in this compound confer water solubility and ionic character, unlike non-ionic glycerides like glyceryl trioleate .

- Functional Role: Non-ionic glycerides in act as excipients or carriers in pharmaceuticals, whereas the sulfonated derivative functions as a surfactant.

Performance in Emulsification

For example:

- Hydrophilic-Lipophilic Balance (HLB): this compound likely has an HLB > 12 (suitable for O/W emulsions), compared to glyceryl trioleate (HLB ~3–4, used in W/O systems).

Biological Activity

Introduction

Trisodium sulfonated glyceryl triricinoleate is a surfactant compound derived from castor oil, known for its unique properties and applications in various fields, including pharmaceuticals, cosmetics, and agriculture. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a sulfonated derivative of glyceryl triricinoleate, characterized by the following chemical structure:

- Molecular Formula : CHNaOS

- Molecular Weight : 1,022.5 g/mol

This compound exhibits amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments.

1. Surfactant Activity

This compound functions as a surfactant, reducing surface tension in aqueous solutions. This property is essential for enhancing the bioavailability of active pharmaceutical ingredients and improving the solubility of hydrophobic compounds.

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1 mg/mL |

| Candida albicans | 0.25 mg/mL |

3. Anti-inflammatory Effects

Studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action can be beneficial in treating inflammatory conditions.

4. Skin Penetration Enhancer

This compound has been investigated for its ability to enhance skin permeability, facilitating the transdermal delivery of therapeutic agents. Its surfactant properties allow for improved drug absorption through the stratum corneum.

Case Study 1: Wound Healing

A clinical study assessed the efficacy of a formulation containing this compound in promoting wound healing in diabetic patients. The results showed a significant reduction in healing time compared to standard treatments.

Case Study 2: Cosmetic Applications

In a double-blind study involving a cosmetic cream with this compound, participants reported improved skin hydration and elasticity after four weeks of application. The compound's ability to act as an emulsifier contributed to enhanced product stability and performance.

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Pharmaceutical Formulations : Its use as a solubilizing agent enhances the delivery of poorly soluble drugs.

- Agricultural Applications : It has been explored as an eco-friendly pesticide adjuvant, improving the efficacy of active ingredients.

- Cosmetic Products : The compound's moisturizing properties make it suitable for skincare formulations.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are recommended for trisodium sulfonated glyceryl triricinoleate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves sulfonation of glyceryl triricinoleate followed by neutralization with sodium hydroxide. Key steps include controlled sulfonation to avoid over-sulfonation and purification via solvent extraction or column chromatography. Purity validation requires a combination of techniques:

- Titration : Quantify residual sulfonic acid groups using acid-base titration .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to confirm molecular integrity and absence of byproducts .

- Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy to verify functional groups (e.g., sulfonate peaks at ~1040 cm⁻¹) .

Q. Which characterization techniques are critical for analyzing the physicochemical properties of this compound?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure particle size and zeta potential in colloidal systems .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm ester linkages and sulfonate group placement .

Advanced Research Questions

Q. How can experimental design methodologies optimize this compound formulations for specific applications (e.g., drug delivery)?

- Methodological Answer : Use Central Composite Design (CCD) to evaluate critical variables:

- Variables : Drug-to-lipid ratio, surfactant concentration (e.g., poloxamer analogs), and cosurfactant levels .

- Responses : Particle size, encapsulation efficiency, and colloidal stability.

- Statistical Analysis : Apply ANOVA and regression modeling to identify significant factors and generate predictive models . For example, a 3-factor CCD with 20 runs can optimize nanoparticle formulations while minimizing trial-and-error approaches .

Q. How should researchers address contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., pH, ionic strength) to isolate variables affecting solubility .

- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic changes impacting stability .

- Cross-Study Comparison : Analyze methodologies from conflicting studies (e.g., storage conditions, surfactant blends) to identify methodological divergences .

Q. What strategies are effective for comparative studies between this compound and its structural analogs (e.g., glyceryl palmitostearate)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare ester chain length, sulfonation degree, and sodium counterion effects on properties like critical micelle concentration (CMC) .

- In Vitro Assays : Use Franz diffusion cells to evaluate permeation efficiency in drug delivery models, contrasting analogs under identical conditions .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?

- Methodological Answer :

- Feasibility : Prioritize lab-scale synthesis with accessible reagents (e.g., ricinoleic acid derivatives) .

- Novelty : Explore under-researched applications, such as its role in stabilizing lipid nanoparticles for mRNA vaccines .

- Ethical Compliance : Adhere to institutional guidelines for handling sulfonated compounds, including waste disposal protocols .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Probit Analysis : Model non-linear dose-response curves for acute toxicity .

- Benchmark Dose (BMD) Modeling : Identify threshold concentrations for cellular cytotoxicity using in vitro assays .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .

- Ventilation : Conduct synthesis steps in a fume hood to mitigate inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Document synthesis parameters (e.g., sulfonation time, temperature) and purification steps .

- Reference Standards : Use NIST-validated glyceryl esters for calibration in chromatographic analyses .

- Open Data : Share raw datasets (e.g., NMR spectra, particle size distributions) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.